2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide 2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034616-18-5
VCID: VC4978801
InChI: InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
SMILES: C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3
Molecular Formula: C18H25FN2OS
Molecular Weight: 336.47

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034616-18-5

Cat. No.: VC4978801

Molecular Formula: C18H25FN2OS

Molecular Weight: 336.47

* For research use only. Not for human or veterinary use.

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide - 2034616-18-5

Specification

CAS No. 2034616-18-5
Molecular Formula C18H25FN2OS
Molecular Weight 336.47
IUPAC Name 2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Standard InChI InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
Standard InChI Key BJORHSKCEYABFB-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituents

The compound features a 2-fluorobenzamide group linked via a methylene bridge to a piperidin-4-yl scaffold, which is further substituted at the 1-position with a tetrahydro-2H-thiopyran-4-yl ring. This arrangement introduces stereochemical complexity, as the thiopyran and piperidine rings may adopt multiple conformations . The fluorine atom at the benzamide’s ortho position enhances electronegativity, potentially influencing binding interactions in biological systems .

Molecular Formula and Weight

  • Molecular Formula: C18H25FN2OS\text{C}_{18}\text{H}_{25}\text{FN}_2\text{OS}

  • Molecular Weight: 336.47 g/mol

Structural Analogues and Homologues

Comparisons to homologues such as 2-chloro-4-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034382-79-9) highlight the impact of halogen substitution on physicochemical properties . The replacement of chlorine with fluorine reduces molecular weight by approximately 34.43 g/mol while preserving the thiopyran-piperidine pharmacophore .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the piperidine and thiopyran rings, followed by amide coupling. A plausible route includes:

  • Piperidine-Thiopyran Conjugation: Alkylation or reductive amination to attach tetrahydro-2H-thiopyran-4-yl to piperidine .

  • Methylene Bridge Installation: Quaternization of piperidine’s 4-position with a bromomethyl or chloromethyl group, followed by nucleophilic substitution with benzamide .

  • Fluorobenzamide Formation: Coupling of 2-fluorobenzoic acid derivatives with the piperidine-methylamine intermediate via carbodiimide-mediated amidation .

Key Synthetic Challenges

  • Stereochemical Control: Ensuring regioselectivity during thiopyran-piperidine bonding to avoid diastereomer formation .

  • Amide Bond Stability: Mitigating hydrolysis risks under acidic or basic conditions during purification .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility (logP ≈ 3.2 predicted)
Melting PointNot reported-
StabilityStable under inert atmospheres

The compound’s logP (estimated via fragment-based methods) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies . The thiopyran’s sulfur atom may contribute to metabolic oxidation pathways, necessitating stability studies .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to isolate therapeutically relevant stereoisomers .

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in vitro.

  • Target Validation: Screen against kinase panels, GPCRs, and microbial targets to identify lead indications .

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